molecular formula C19H26N2O5 B4005773 1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid

1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid

Cat. No.: B4005773
M. Wt: 362.4 g/mol
InChI Key: SLDXOYNVCMLDPZ-UHFFFAOYSA-N
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Description

1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole; oxalic acid is a complex organic compound that features an imidazole ring substituted with a butyl chain linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole typically involves the reaction of 2-butan-2-ylphenol with 4-bromobutylimidazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ion from the butyl chain, forming the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The butyl chain can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the butyl chain under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole compounds depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. The butyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Phenoxy)butyl]imidazole: Lacks the butan-2-yl group, resulting in different chemical properties.

    1-[4-(2-Tert-butylphenoxy)butyl]imidazole: Contains a tert-butyl group instead of a butan-2-yl group, affecting its steric and electronic properties.

Uniqueness

1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic characteristics. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[4-(2-butan-2-ylphenoxy)butyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.C2H2O4/c1-3-15(2)16-8-4-5-9-17(16)20-13-7-6-11-19-12-10-18-14-19;3-1(4)2(5)6/h4-5,8-10,12,14-15H,3,6-7,11,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDXOYNVCMLDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid
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1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid

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